(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

Medicinal Chemistry Kinase Inhibition Biological Assay

This compound is a novel, synthetic organic molecule from the azetidinyl pyrimidine class, featuring a unique 2,3,4-trimethoxyphenyl ketone group. Its core differentiation is that it provides an unexplored vector for SAR studies on kinase and GPCR targets, as this specific substitution pattern is not covered by existing tool compounds. Critically, no validated biological activity, selectivity, or toxicity data exists. Procure for initial in vitro screening panels only, and budget for concurrent in-house biological testing to generate proprietary data.

Molecular Formula C17H20N4O4
Molecular Weight 344.371
CAS No. 2034303-10-9
Cat. No. B2368640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
CAS2034303-10-9
Molecular FormulaC17H20N4O4
Molecular Weight344.371
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)OC)OC
InChIInChI=1S/C17H20N4O4/c1-23-13-6-5-12(14(24-2)15(13)25-3)16(22)21-9-11(10-21)20-17-18-7-4-8-19-17/h4-8,11H,9-10H2,1-3H3,(H,18,19,20)
InChIKeyPJOKEVVWJBSBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characterization of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone for Research Procurement


The compound (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone (CAS 2034303-10-9) is a synthetic organic molecule belonging to the azetidinyl pyrimidine class, a group of compounds frequently explored as kinase inhibitors and for modulating G-protein coupled receptor (GPCR) pathways [3]. With a molecular formula of C17H20N4O4 and a molecular weight of 344.4 g/mol, the compound is commercially available for research purposes at a typical purity of 95% [1]. Its chemical identity is confirmed by its InChI Key, PJOKEVVWJBSBSV-UHFFFAOYSA-N, and its PubChem CID is 121020971 [2]. While it is structurally related to advanced clinical candidates like the EGFR inhibitor osimertinib (AZD-9291), no publicly available, primary research data directly demonstrates its specific biological activity or validates its claimed therapeutic targets.

The Risk of 'In-Class' Substitution for (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone


For compounds within the azetidinyl pyrimidine class, even minor structural modifications can result in significant selectivity shifts across kinase and GPCR targets, dramatically altering their pharmacological profiles [2]. (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is not a known pharmaceutical ingredient with a validated therapeutic profile, so there are currently no established in-class reference molecules against which a substitution risk can be definitively measured [1]. However, based on its structural features, it is reasonable to expect that changing its 2,3,4-trimethoxyphenyl ketone group would fundamentally alter both its potency and selectivity, making generic substitution unscientific without specific, validated selectivity data.

Quantitative Evidence for Selecting (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone: A Current Analysis


Lack of Public Comparative Biological Activity Data

Currently, there are no publicly available primary research studies or patents that provide quantitative biological activity data for (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone. A search of all accessible authoritative sources, including PubMed, PubChem BioAssay, and major patent databases, yielded no direct or comparative activity data. Consequently, no head-to-head or quantitative differentiation against any specific comparator can be made. This lack of data is the most critical finding for procurement decisions.

Medicinal Chemistry Kinase Inhibition Biological Assay

Structural Homology to Kinase Inhibitor Scaffolds (Class-Level Inference)

The core of the compound, 3-(pyrimidin-2-ylamino)azetidine, is a recognized scaffold for kinase inhibitors and GPCR modulators [1]. The azetidine ring is used in these contexts to influence conformation and selectivity. While a class-level design principle is evident, data quantifying the specific contribution of the 2,3,4-trimethoxyphenyl ketone group, which distinguishes this compound, is absent.

Kinase Inhibitor Scaffold Comparison Drug Design

Commercial Availability and Chemical Purity Baseline

The compound is available from commercial research chemical vendors with a typical stated purity of 95% [1]. This meets a standard benchmark for initial in vitro screening. However, purity data is a baseline characteristic, and no comparative data exists to show this batch purity is superior to any other supplier or to a certification standard like ≥98% that would be needed for more sensitive assays.

Chemical Sourcing Purity Procurement

Scientifically Validated Application Scenarios for (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone Based on Available Evidence


Scaffold Exploration in Medicinal Chemistry

Given its structural membership in the azetidinyl pyrimidine class, this compound can serve as a starting point for medicinal chemistry exploration, particularly for kinase or GPCR targets, as outlined in the relevant patent literature [1]. Its main value lies in providing a novel vector for exploring 2,3,4-trimethoxyphenyl substitutions, a SAR direction that is not well-covered by existing tool compounds.

Use as a Control or Reference Compound in Proprietary Assays

An organization that has internally generated biological activity data for this compound may use it as a standardized control in subsequent in-house assays. Without published data, its role is limited to an internal standard whose value is defined and known only within that organization. It cannot be leveraged as a cross-study or inter-laboratory standard.

Procurement for Chemical Biology Probes (Requires Validation)

The compound could be procured for initial screening panels to evaluate the biological relevance of its specific pharmacophore. However, any procurement for this purpose requires a concurrent investment in in-house biological testing to remedy the current lack of data. Its selection over other analogs would be based on a hypothesis about the unique role of the trimethoxyphenyl moiety, which remains to be proven [REFS-1, REFS-2].

Not Recommended for Late-Stage Translational or In Vivo Studies

Due to the complete lack of validated biological activity, selectivity, toxicity, and pharmacokinetic data, procurement of this compound is not recommended for any late-stage preclinical or translational research. The available information does not support its use beyond early, exploratory in vitro studies.

Quote Request

Request a Quote for (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.